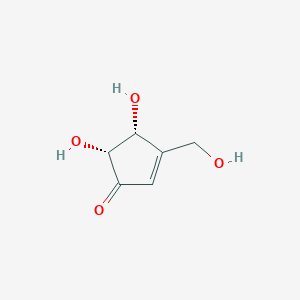

(4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one

Descripción general

Descripción

(4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one is a chiral organic compound with significant importance in various fields of chemistry and biology. This compound features a cyclopentene ring with three hydroxyl groups, making it a versatile intermediate in synthetic organic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method includes the asymmetric dihydroxylation of cyclopentadiene derivatives, followed by selective protection and deprotection steps to yield the desired compound.

Industrial Production Methods

Industrial production of this compound often employs large-scale asymmetric synthesis techniques, utilizing chiral ligands and catalysts to achieve high enantioselectivity. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification processes such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form diols or other reduced derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation reactions.

Major Products Formed

The major products formed from these reactions include various cyclopentene derivatives with different functional groups, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

(4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one has numerous applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: The compound is used in the production of fine chemicals and as a starting material for various industrial processes.

Mecanismo De Acción

The mechanism of action of (4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions with these targets, influencing the compound’s biological activity and efficacy.

Comparación Con Compuestos Similares

Similar Compounds

(4S,5S)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one: A stereoisomer with different spatial arrangement of hydroxyl groups.

Cyclopent-2-en-1-one derivatives: Compounds with similar cyclopentene structures but different functional groups.

Uniqueness

(4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it a valuable intermediate in asymmetric synthesis and a key compound in the study of stereoselective reactions.

Actividad Biológica

(4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one, also known as 2-Cyclopenten-1-one with hydroxymethyl and dihydroxy substituents, is a chiral organic compound with potential applications in chemistry and biology. Its unique stereochemistry and functional groups make it a subject of interest for various biological studies, particularly in enzyme interactions and therapeutic developments.

- Molecular Formula : CHO

- Molecular Weight : 144.13 g/mol

- CAS Number : 163317-01-9

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The hydroxyl groups facilitate hydrogen bonding and other interactions that are crucial for its efficacy as a biochemical agent.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : Studies have shown that compounds with similar structures can scavenge free radicals, suggesting potential antioxidant properties for this compound.

- Enzyme Inhibition : It has been investigated for its role in inhibiting specific enzymes. For instance, the interaction with enzymes involved in metabolic pathways could lead to therapeutic applications in metabolic disorders.

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against certain pathogens, making it a candidate for further investigation in the development of antimicrobial agents.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Enzyme Inhibition | Inhibition of specific enzymes | |

| Antimicrobial | Activity against selected pathogens |

Case Studies

- Antioxidant Study : A study assessed the antioxidant capacity of various cyclopentene derivatives, including this compound. Results showed significant scavenging activity against DPPH radicals, indicating promising antioxidant potential.

- Enzyme Interaction : Research involving enzyme assays demonstrated that this compound effectively inhibited the activity of certain glycosyltransferases. This finding suggests its potential use in modulating glycosylation processes in cells.

- Microbial Resistance : A case study on the antimicrobial properties revealed that this compound exhibited inhibitory effects on Gram-positive bacteria, highlighting its potential as a natural antimicrobial agent.

Propiedades

IUPAC Name |

(4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c7-2-3-1-4(8)6(10)5(3)9/h1,5-7,9-10H,2H2/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMPEVOBVDWDFV-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(C(C1=O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C([C@H]([C@H](C1=O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40570358 | |

| Record name | (4R,5R)-4,5-Dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163317-01-9 | |

| Record name | (4R,5R)-4,5-Dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.